molecular formula C12H12N2O3 B2851938 N-(2-(furan-3-yl)-2-hydroxyethyl)picolinamide CAS No. 1396567-68-2

N-(2-(furan-3-yl)-2-hydroxyethyl)picolinamide

Cat. No. B2851938
CAS RN: 1396567-68-2
M. Wt: 232.239
InChI Key: NUKPAJJVAOAWCI-UHFFFAOYSA-N
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Description

N-(2-(furan-3-yl)-2-hydroxyethyl)picolinamide is a chemical compound that belongs to the class of picolinamide derivatives. It has been extensively studied for its potential use in scientific research due to its unique properties.

Scientific Research Applications

Synthesis and Spectroscopic Characterization

The compound is synthesized in a one-step process using adapted Vilsmeier conditions . The product is characterized by 1H-, 2H-, 13C-NMR-, as well as IR and Raman spectroscopy . This synthesis process is crucial for the production of the compound for various applications.

Antibacterial Activity

Furan derivatives, including our compound of interest, have shown significant antibacterial activity . They have been used to combat both gram-positive and gram-negative bacteria . This makes them valuable in the development of new antibiotics, especially in the face of increasing antibiotic resistance.

Anticancer Activity

Some furan derivatives have shown promising anticancer activity . Compounds possessing the furan and 1,3,4-thiadiazole rings showed the highest activities against human liver carcinoma cell . This suggests potential applications in cancer treatment.

Role in Green Chemistry

Furan derivatives are directly available from biomass (furfural and 5-hydroxy-methylfurfural) . This makes them an important part of green chemistry, contributing to the switch from traditional resources such as crude oil to biomass .

Synthesis of Polysubstituted Furans

The compound can be used in the synthesis of polysubstituted furans with mono- to tricarboxylates . This method provides a direct and simple strategy in the synthesis of structurally diverse polysubstituted furans .

Role in Organic Chemistry

Furan derivatives are important building blocks in organic chemistry . They are not only natural products found in various natural sources, but also structural motifs in biologically active drug molecules .

Future Directions

: Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives : Furan platform chemicals beyond fuels and plastics

properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxyethyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c15-11(9-4-6-17-8-9)7-14-12(16)10-3-1-2-5-13-10/h1-6,8,11,15H,7H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUKPAJJVAOAWCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)NCC(C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(furan-3-yl)-2-hydroxyethyl)picolinamide

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